1,2,3,6,7,9-Hexabromo-dibenzofuran
Description
Contextualization within Polybrominated Dibenzofurans (PBDFs) Research
Polybrominated dibenzofurans (PBDFs) are a class of brominated aromatic hydrocarbons that are structurally similar to the more well-known polychlorinated dibenzofurans (PCDFs). nih.gov Research into PBDFs is often conducted in parallel with studies on polybrominated dibenzo-p-dioxins (PBDDs), as they share similar formation pathways and toxicological properties. nih.govnih.gov The primary concern with PBDFs stems from their presence as contaminants in commercial BFR mixtures, such as polybrominated diphenyl ethers (PBDEs). nih.gov The congener profile of PBDFs in these mixtures can vary depending on the degree of bromination of the parent BFR product. nih.gov
Significance of 1,2,3,6,7,9-Hexabromo-dibenzofuran as a Persistent Organic Pollutant (POP)
Like other halogenated aromatic hydrocarbons, this compound is characterized by its persistence in the environment, potential for long-range transport, and ability to bioaccumulate in food chains. These characteristics align it with the classification of a Persistent Organic Pollutant (POP). The environmental concern is heightened by the fact that PBDFs, including this specific congener, are found in various environmental compartments such as sediment, sewage sludge, and even indoor dust. nih.govnih.gov The presence of 2,3,7,8-substituted PBDFs is of particular toxicological interest due to their structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov
Historical Development of Research on Brominated Dibenzofurans
Research on brominated dibenzofurans has evolved significantly over the past few decades. Initially, much of the focus was on their chlorinated counterparts. However, with the surge in the production and use of brominated flame retardants, scientific attention increasingly turned towards PBDDs and PBDFs. nih.gov Early research in the 1980s and 1990s established their formation during the pyrolysis of BFRs and their presence in commercial BFR products. inchem.org Subsequent studies have concentrated on their environmental distribution, fate, and toxicological effects. The World Health Organization (WHO) and the United Nations Environment Programme (UNEP) have played a crucial role in evaluating the risks associated with these compounds and have considered their inclusion in the Toxicity Equivalency Factor (TEF) concept for dioxin-like compounds. nih.govresearchgate.net More recent research has focused on their occurrence in specific environments, such as indoor settings and historically contaminated sites, and the development of advanced analytical methods for their detection. nih.govaaqr.orgbohrium.com
Research Objectives and Scope for Understanding this compound
The primary objectives of research on this compound and other PBDFs are to:
Characterize their sources and formation pathways to develop strategies for minimizing their release into the environment.
Determine their concentrations in various environmental media and biological samples to assess the extent of contamination and potential exposure routes.
Understand their environmental transport and transformation processes to predict their fate and persistence.
Elucidate their toxicological profiles to evaluate the risks they pose to wildlife and human health.
The scope of this research is broad, encompassing environmental chemistry, analytical chemistry, toxicology, and risk assessment. A significant data gap remains concerning the exposure levels and specific health effects of many individual PBDF congeners, including this compound, highlighting the need for continued investigation. nih.gov
Interactive Data Table: Key Research Milestones for Brominated Dibenzofurans
| Year | Research Focus | Key Findings |
| 1980s | Formation from BFRs | Established that PBDFs are formed during the thermal degradation of brominated flame retardants. inchem.org |
| 1990s | Environmental Presence | Detected in commercial BFR products and environmental samples, raising initial concerns. inchem.org |
| 2000s | Toxicological Assessment | The WHO and UNEP began formally evaluating the toxicity of PBDFs for inclusion in the TEF scheme. nih.govresearchgate.net |
| 2010s | Indoor Contamination | Research highlighted the presence of PBDFs in indoor dust and air, indicating direct human exposure pathways. nih.govaaqr.org |
| 2020s | Historical Hotspots | Studies investigated the long-term trends of PBDFs in sediment cores from historically polluted areas. nih.govbohrium.com |
Structure
3D Structure
Properties
CAS No. |
617708-22-2 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H |
InChI Key |
YZRKGWPYPQWZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Sources and Formation Pathways of 1,2,3,6,7,9 Hexabromo Dibenzofuran
Unintentional Formation in Anthropogenic Thermal Processes
The primary sources of 1,2,3,6,7,9-hexabromo-dibenzofuran are human-caused thermal processes. These activities provide the necessary conditions—high temperatures and the presence of bromine and organic matter—for the formation of this and other PBDFs.
Combustion of Brominated Materials and Waste Incineration
The combustion of materials containing brominated flame retardants (BFRs) is a significant source of PBDFs. nih.gov These flame retardants are widely used in plastics, textiles, and electronics to reduce flammability. During incineration of municipal and industrial waste, these brominated compounds can break down and recombine to form various PBDF congeners, including this compound. nih.govcanada.ca
Waste incinerators, particularly those operating without advanced pollution control devices, can release these compounds into the environment. nih.gov The formation of PBDFs in these settings is influenced by factors such as combustion temperature and the composition of the waste stream. nih.govnih.gov
Industrial Byproducts and Manufacturing Processes
Polybrominated dibenzofurans, including the 1,2,3,6,7,9-isomer, are known to be formed as unintentional byproducts in the manufacturing of certain chemicals. t3db.caontosight.ai Specifically, they can arise as impurities during the production of brominated flame retardants and other brominated organic chemicals. inchem.org The synthesis of these commercial products can inadvertently lead to the creation of various PBDF congeners.
Formation from Precursors
The thermal degradation of polybrominated diphenyl ethers (PBDEs), a major class of BFRs, is a well-established pathway for the formation of PBDFs. nih.govwikipedia.orgpops.int Under high temperatures, such as those found in combustion processes, PBDEs can undergo a cyclization reaction where a bromine atom is lost, and a furan (B31954) ring is formed, leading to the creation of a PBDF molecule. nih.gov The specific congener of PBDE will influence the resulting PBDF isomer pattern.
Environmental De Novo Synthesis Mechanisms
While less understood than thermal formation from precursors, there is evidence to suggest that PBDFs can be formed through "de novo" synthesis. This process involves the formation of these complex molecules from more basic organic and inorganic compounds under certain environmental or industrial conditions. dss.go.th For instance, in the context of waste incineration, de novo synthesis can occur on the surface of fly ash particles, where carbon, a bromine source, and oxygen react in the presence of metal catalysts to form PBDFs. scispace.com
Isomer-Specific Formation Mechanisms Relevant to this compound
The specific arrangement of bromine atoms on the dibenzofuran (B1670420) backbone, as seen in the 1,2,3,6,7,9-isomer, is a result of the specific reaction conditions and precursors involved. The formation mechanisms are complex and can yield a wide array of different isomers. nih.gov Research into the isomer-specific formation of PBDFs is ongoing and aims to elucidate the precise chemical pathways that lead to the predominance of certain congeners, like this compound, in different environmental and industrial samples. The study of these mechanisms is crucial for understanding the environmental fate and transport of these compounds.
Environmental Fate and Transport of 1,2,3,6,7,9 Hexabromo Dibenzofuran
Environmental Persistence and Stability
Polybrominated dibenzofurans (PBDFs), including the specific congener 1,2,3,6,7,9-Hexabromo-dibenzofuran, are recognized for their environmental persistence. Like their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs), these compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes involving brominated compounds. Their chemical structure, characterized by a dibenzofuran (B1670420) core with multiple bromine atoms, confers significant stability. This stability makes them resistant to breakdown under normal environmental conditions.
The persistence of these compounds is a key factor in their environmental concern. They are part of a group of chemicals known as persistent organic pollutants (POPs). POPs are characterized by their ability to remain in the environment for extended periods, resist degradation, and be transported over long distances. Halogenated dibenzofurans, such as this compound, can bind to the aryl hydrocarbon receptor (AhR), a protein involved in regulating the expression of certain genes. nih.govnih.gov This interaction can lead to a cascade of biological effects, but it also highlights the compound's ability to interact with biological systems without being readily metabolized or broken down.
Bioaccumulation and Biomagnification Potential in Food Webs
A significant environmental concern associated with persistent organic pollutants like this compound is their potential to bioaccumulate and biomagnify in food webs.
Bioaccumulation is the process where a substance is absorbed by an organism from its surrounding environment or through its food at a rate faster than it can be eliminated. epa.gov For aquatic organisms, this can occur through direct uptake from contaminated water or ingestion of contaminated food. Due to their lipophilic (fat-loving) nature, PBDFs tend to accumulate in the fatty tissues of organisms. epa.gov
Biomagnification , also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.gov When a predator consumes prey containing the compound, the toxin is transferred and accumulates in the predator's tissues, often at a higher concentration. This process can lead to significantly elevated levels of the contaminant in top predators, even if the concentrations in the lower parts of the food web are relatively low. epa.gov
Uptake and Transfer Mechanisms in Organisms
The primary mechanism for the uptake of this compound and other PBDFs in organisms is through dietary intake. In aquatic environments, organisms can also absorb these compounds directly from the water through their gills and skin. Once absorbed, their lipophilic properties cause them to be stored in fatty tissues. The efficiency of elimination from the body is generally low for these persistent compounds.
For air-breathing animals, including mammals and birds, the route of elimination plays a crucial role in biomagnification. sfu.caresearchgate.net While water-respiring organisms can eliminate some moderately hydrophobic compounds back into the water, air-breathing animals have a much lower rate of respiratory elimination for these substances. sfu.caresearchgate.net This difference in elimination efficiency contributes to the significant biomagnification of certain persistent organic pollutants in terrestrial and marine mammalian food webs. sfu.caresearchgate.net
Trophic Transfer Dynamics in Ecosystems
The transfer of this compound through different trophic levels is a key aspect of its environmental risk. Studies on related compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs), have demonstrated specific patterns of biomagnification. For instance, in a study of tufted ducks and their prey, the biomagnification factors (BMFs) for toxic 2,3,7,8-substituted PCDDs/DFs were found to be higher for isomers with fewer chlorine atoms. nih.gov
The physical and chemical properties of a compound, such as its octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa), are critical in determining its biomagnification potential. sfu.caresearchgate.net Chemicals with high Kow values are generally considered to have a high potential for bioaccumulation. sfu.caresearchgate.net However, research has shown that moderately hydrophobic substances with a lower Kow but a high Koa can also biomagnify to a high degree in food webs that include air-breathing animals. sfu.caresearchgate.net
Inter-Media Exchange and Transport
The movement of this compound between different environmental compartments, such as air, water, and sediment, is a complex process governed by its physical and chemical properties.
Air-Water Exchange Dynamics
Persistent organic pollutants can be transported long distances in the atmosphere and then deposited into water bodies. The exchange between air and water is influenced by factors such as the compound's vapor pressure, water solubility, and the Henry's Law constant. For compounds with low water solubility and moderate vapor pressure, volatilization from water to air can be a significant transport pathway. Conversely, atmospheric deposition can be a major source of these contaminants to aquatic ecosystems.
Sediment-Water Partitioning
In aquatic systems, this compound, like other hydrophobic compounds, tends to adsorb to suspended particles and settle into the sediment. This process is known as sediment-water partitioning. The equilibrium partitioning (EqP) theory suggests that a nonionic chemical in sediment will distribute itself between the sediment organic carbon, the interstitial (pore) water, and the organisms living in the sediment. epa.govsolutions-project.eu
The organic carbon content of the sediment is a crucial factor in this partitioning. epa.govsolutions-project.eu Sediments with higher organic carbon content have a greater capacity to bind hydrophobic contaminants, reducing their concentration in the pore water and thus their bioavailability to some organisms. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon and is used to predict the distribution of the chemical between sediment and water. epa.govsolutions-project.eu Biota-sediment accumulation factors (BSAFs) are used to quantify the accumulation of contaminants from sediment into organisms. nih.gov
Environmental Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. These pathways include breakdown induced by sunlight, transformation by microorganisms, and other non-biological chemical reactions. The structure of the molecule, with its six bromine atoms, significantly influences its reactivity and the nature of its degradation products.
Photolytic Degradation (e.g., UV Radiation)
Photolytic degradation, driven by solar ultraviolet (UV) radiation, is a primary mechanism for the breakdown of polybrominated dibenzofurans (PBDFs) in the environment. This process typically involves the cleavage of carbon-bromine (C-Br) bonds, leading to less brominated and potentially less toxic compounds. The energy from sunlight can directly strike the molecule, causing a C-Br bond to break, or it can excite other molecules in the environment (photosensitizers), which then transfer energy to the PBDF, initiating degradation.
Reductive debromination is a key reaction in the photolysis of polyhalogenated aromatic hydrocarbons. In this process, a bromine atom is replaced by a hydrogen atom. Studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), which can be precursors to PBDFs, have shown that photolytic debromination is a significant transformation pathway. researchgate.net For instance, the photolysis of decabromodiphenyl ether (BDE-209) has been observed to yield a range of lower brominated diphenyl ethers and also some PBDFs. nih.gov The rate of this degradation is influenced by the surrounding environmental matrix, with faster degradation often observed in organic solvents and on surfaces like silica (B1680970) gel compared to natural matrices like soil and sediment. nih.gov
Table 1: Factors Influencing Photolytic Degradation of Polyhalogenated Aromatic Compounds
| Factor | Description of Influence |
| UV Radiation | The energy from UV light directly cleaves C-Br bonds, initiating degradation. Higher intensity and specific wavelengths can increase the degradation rate. |
| Photosensitizers | Substances like humic and fulvic acids can absorb light energy and transfer it to the PBDF molecule, enhancing the degradation process, especially in aqueous environments. |
| Environmental Matrix | The medium (e.g., water, soil, sediment, air) affects the availability of the compound for photolysis and the presence of other reactive species. Degradation rates can vary significantly between different matrices. nih.gov |
| Presence of Hydrogen Donors | The availability of hydrogen atoms in the surrounding medium is crucial for the reductive debromination process. |
Abiotic Degradation Processes
Beyond photolysis and microbial action, other non-biological degradation processes can contribute to the transformation of this compound in the environment. These abiotic processes are generally slower but can be significant over long periods or under specific environmental conditions.
One such process is reductive debromination mediated by certain minerals in soil and sediment. For example, zerovalent iron has been shown to effectively degrade PBDEs through reductive debromination. This process involves the transfer of electrons from the mineral surface to the halogenated organic molecule, leading to the cleavage of the C-Br bond. Other iron-containing minerals may also facilitate similar reactions, particularly in anaerobic environments where reduced iron species are more prevalent.
While specific studies on the abiotic degradation of this compound are scarce, the principles of reductive dehalogenation by minerals are well-established for other halogenated pollutants. The effectiveness of these processes would depend on factors such as the type of mineral present, the redox potential of the environment, pH, and the presence of other organic and inorganic compounds that can compete for reactive sites on the mineral surfaces.
Analytical Methodologies for 1,2,3,6,7,9 Hexabromo Dibenzofuran Quantification
Sample Collection and Preparation Techniques
The initial and most critical stage for the accurate determination of 1,2,3,6,7,9-Hexabromo-dibenzofuran is the collection and preparation of the sample. The primary goal of this stage is to efficiently extract the target analyte from the sample matrix while minimizing interferences that could affect the final measurement.
The choice of extraction method is crucial for isolating PBDFs from complex solid and semi-solid matrices like soil, sediment, sludge, and biological tissues. ub.edu The most commonly employed techniques are Soxhlet extraction and Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE). ub.edu
Soxhlet Extraction: This is a classic and widely used technique for extracting compounds from a solid matrix. youtube.com The sample, typically crushed to increase surface area, is placed in a porous thimble. nih.gov A solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample. youtube.comyoutube.com The solvent fills the thimble, dissolving the target analyte, and once a certain level is reached, it siphons back into the flask. youtube.com This continuous cycle allows for an exhaustive extraction. youtube.com While effective, Soxhlet extraction can be time-consuming, sometimes running for 16 hours or more, and requires large volumes of solvent. nih.govresearchgate.net
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE is a more modern and automated technique that uses elevated temperatures (up to 200°C) and pressures (up to 20 MPa) to extract analytes. wikipedia.orgresearchgate.net The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, which increases extraction efficiency by enhancing analyte solubility and diffusion rates. wikipedia.orgthermofisher.comthermofisher.com This method significantly reduces extraction time (often to under 30 minutes) and solvent consumption compared to traditional methods like Soxhlet. researchgate.netthermofisher.comthermofisher.com ASE is an accepted technique under U.S. EPA Method 3545A for the extraction of compounds including dioxins and furans. thermofisher.com For solid samples, dispersing agents like sand or diatomaceous earth can be mixed with the sample to prevent particle aggregation and improve extraction efficiency. researchgate.net
Table 1: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE) Methods
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous solid-liquid extraction with a cycling fresh solvent at its boiling point. youtube.comyoutube.com | Solid-liquid extraction using solvents at elevated temperatures and pressures. wikipedia.orgthermofisher.com |
| Extraction Time | Long (several hours to days). nih.govresearchgate.net | Short (typically 15-30 minutes per sample). researchgate.netthermofisher.com |
| Solvent Volume | High. researchgate.net | Low. thermofisher.com |
| Temperature | Boiling point of the solvent at atmospheric pressure. youtube.com | Elevated (up to 200°C). wikipedia.org |
| Pressure | Atmospheric pressure. | Elevated (0.3 to 20 MPa). wikipedia.org |
| Automation | Can be automated but is often a manual process. youtube.com | Fully automated systems are common. thermofisher.com |
| Efficiency | Generally considered exhaustive and effective. youtube.com | High efficiency due to enhanced kinetics at high temperatures. thermofisher.comthermofisher.com |
Following extraction, the resulting extract contains not only the target PBDFs but also a multitude of co-extracted interfering compounds (e.g., lipids, pigments, other organic matter). nih.gov These interferences can suppress the instrument signal or create false positives. Therefore, a multi-step clean-up and fractionation procedure is essential to purify the extract before instrumental analysis. well-labs.comnih.gov
The most common approach involves multi-column chromatography using various sorbents to separate analytes based on their polarity and structure.
Silica (B1680970) Gel: Often treated with sulfuric acid, silica gel is used to remove oxidizable organic compounds and lipids. nih.govwell-labs.comepa.gov A multilayer silica column can be used for effective purification. ub.edunih.gov
Alumina (B75360): This sorbent is effective for separating PBDFs from other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). researchgate.net The separation is achieved by eluting with different solvent mixtures.
Florisil: A magnesium-silicate gel, Florisil is used to separate planar compounds like PBDFs from non-planar interferences such as polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net This is particularly important as PBDEs are often present at much higher concentrations and can interfere with PBDF analysis. researchgate.net
Activated Carbon: Carbon-based sorbents are highly effective for isolating planar molecules like PBDFs from non-planar compounds. researchgate.net The strong adsorption of planar compounds on the carbon surface allows for a very selective fractionation step.
These materials can be used in sequence to achieve the high degree of purity required for ultra-trace analysis. ub.eduwell-labs.com For example, a common procedure might involve an acid-treated silica column followed by an alumina and/or Florisil column. nih.gov The final extract is then carefully concentrated to a small volume before analysis. nih.gov
Table 2: Common Sorbents for Clean-up and Fractionation
| Sorbent | Purpose | Target Analytes Retained/Eluted | Common Interferences Removed |
| Acid-Treated Silica Gel | Removal of lipids and oxidizable organic matter. nih.govepa.gov | PBDFs are eluted. | Fats, oils, pigments, humic substances. nih.gov |
| Alumina | Fractionation and separation from other POPs. researchgate.net | PBDFs are separated from PCBs based on elution solvent. | Polychlorinated Biphenyls (PCBs). |
| Florisil | Separation of planar from non-planar compounds. researchgate.net | Planar PBDFs are retained and eluted separately from non-planar compounds. researchgate.net | Polybrominated Diphenyl Ethers (PBDEs). researchgate.net |
| Activated Carbon | High-selectivity isolation of planar compounds. researchgate.net | Planar PBDFs are strongly adsorbed and selectively eluted. | Non-planar compounds. |
Advanced Instrumental Analysis
The instrumental analysis of this compound requires techniques that offer both high separation efficiency and extremely sensitive and selective detection.
For decades, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) has been the gold standard for the definitive analysis of dioxins and furans, including PBDFs. well-labs.comepa.govepa.govnih.gov
High-Resolution Gas Chromatography (HRGC): A long capillary column (e.g., 60-meter DB-5) is used to separate the individual PBDF congeners from each other and from other co-extracted compounds based on their boiling points and interaction with the column's stationary phase. well-labs.com No single column can resolve all possible isomers, but specific columns are chosen for their ability to separate the most toxic congeners. well-labs.com
High-Resolution Mass Spectrometry (HRMS): This technique provides unparalleled selectivity and sensitivity. publications.gc.ca HRMS instruments can measure the mass of ions with very high accuracy, allowing the differentiation of target analytes from background interferences that may have the same nominal mass. publications.gc.ca For dioxin and furan (B31954) analysis, the mass spectrometer is typically operated at a resolution of 10,000 (5% valley definition), ensuring that only the ions corresponding to the specific PBDF congeners are detected. publications.gc.caeurofinsus.com Quantification is performed using the isotope dilution method, where a known amount of a carbon-13 labeled analog of the target compound is added to the sample before extraction. epa.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a powerful and more accessible alternative to HRGC-HRMS for the analysis of halogenated compounds. nih.govscispec.co.th This technique uses a triple quadrupole mass spectrometer to enhance selectivity and sensitivity. nih.gov
The process works in Multiple Reaction Monitoring (MRM) mode:
The first quadrupole (Q1) is set to select the molecular ion (precursor ion) of the target analyte, this compound.
This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell.
The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion).
This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out chemical noise from the sample matrix and providing high sensitivity and selectivity. nih.govnih.gov GC-MS/MS has proven effective for the analysis of mixed halogenated (brominated/chlorinated) dibenzofurans in complex matrices like soil. nih.gov
While HRGC-HRMS and GC-MS/MS are the dominant techniques, research continues into new and improved analytical methods for PBDFs and other halogenated persistent organic pollutants. Advances often focus on alternative ionization methods and chromatography techniques. For instance, atmospheric pressure chemical ionization (APCI) coupled with triple quadrupole mass spectrometry has been explored for the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans, offering a potential alternative to traditional electron ionization methods. ub.edu Similarly, atmospheric pressure photoionization (APPI) has been studied for its applicability to polybrominated compounds. ub.edu These emerging techniques aim to improve sensitivity, reduce complexity, and increase sample throughput.
Quality Assurance and Quality Control in Environmental Analysis
Established protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA), provide a framework for QA/QC in the analysis of dioxins and related compounds, which are often adapted for PBDFs. aaqr.orgepa.gov A comprehensive QA/QC program involves several key components, from sample collection to final data reporting. epa.gov
Key QA/QC Components:
Method Blanks: These consist of an analyte-free matrix that is processed and analyzed in the same manner as the environmental samples. Method blanks are used to assess contamination introduced during laboratory procedures. Consistently clean blanks are crucial, especially given the ultra-trace levels at which these contaminants are often found. aaqr.orgwa.gov
Field Blanks: To monitor for contamination during sample collection and transport, field blanks are prepared in the field using analyte-free material and subjected to the same conditions as the actual samples. aaqr.org
Labeled Standards: Isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PBDFs) are added to every sample before extraction. These standards are used to quantify the target analyte by isotopic dilution, which corrects for losses during sample preparation and analysis. nih.govresearchgate.net
Laboratory Control Samples (LCS) / Spiked Blanks: An LCS is a clean matrix spiked with a known concentration of the analyte(s) of interest. It is processed alongside the analytical batch to verify the accuracy and precision of the entire analytical method. Recovery of the spiked analytes must fall within established control limits. wa.govaaqr.org
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the target analyte is added before analysis. MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy (recovery) and precision (relative percent difference between duplicates). wa.gov
Certified Reference Materials (CRMs): CRMs are materials with a well-characterized and certified concentration of the target analyte. reference-materials.comalpharesources.com They are analyzed periodically to provide an independent assessment of the laboratory's accuracy and the validity of the calibration. Various organizations produce CRMs for different environmental matrices. europa.eualpharesources.comaroscientific.com
Calibration and Performance Checks: Instrument performance is monitored through initial calibration using a series of standards at different concentrations and continuing calibration verification checks throughout the analytical run. For high-resolution mass spectrometry (HRMS), this also includes mass resolution checks to ensure the instrument meets the required specifications for separating target analytes from interferences. thermofisher.com
The integration of these elements into a formal Quality Assurance Project Plan (QAPP) is essential for any environmental monitoring study. epa.govepa.govepa.gov The QAPP details the specific procedures and acceptance criteria for all QA/QC checks, ensuring that the data generated are of known and documented quality. wa.gov
Table 1: Key Quality Control Samples in the Analysis of this compound
| QC Sample Type | Purpose | Typical Acceptance Criteria |
| Method Blank | Assess laboratory contamination | Below method detection limit (MDL) |
| Field Blank | Assess field and transport contamination | Below method detection limit (MDL) |
| Laboratory Control Sample (LCS) | Evaluate method accuracy and precision | Recovery within 70-130% of true value (example) |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Evaluate matrix effects on accuracy and precision | Recovery and Relative Percent Difference (RPD) within method-specified limits |
| ¹³C-Labeled Internal Standards | Quantify target analytes and correct for recovery losses | Recovery within 40-130% (example, method-specific) |
| Certified Reference Material (CRM) | Verify overall method accuracy | Measured value within the certified range |
Isomer-Specific Analysis and Challenges for Hexabromo-dibenzofurans
The quantification of this compound presents a significant analytical challenge primarily due to the existence of numerous isomers. biocompare.com Hexabromo-dibenzofurans (HxBDFs) can exist as 160 different congeners, depending on the positions of the bromine atoms on the dibenzofuran (B1670420) backbone. These isomers often possess very similar physical and chemical properties, making their separation and individual quantification extremely difficult. biocompare.comresearchgate.net
The primary challenge in isomer-specific analysis is chromatographic separation. researchgate.net Standard gas chromatography (GC) columns may not provide sufficient resolution to separate all HxBDF isomers from one another. This co-elution can lead to inaccurate identification and overestimation of the concentration of a specific isomer if it is not chromatographically resolved from others. researchgate.net
Key Challenges and Analytical Approaches:
Chromatographic Co-elution: Due to their similar structures and boiling points, many HxBDF isomers co-elute even on specialized capillary GC columns designed for separating persistent organic pollutants. The separation of 1,2,3,6,7,9-HxBDF from other HxBDFs, such as 1,2,3,6,7,8-HxBDF or 1,2,3,4,7,8-HxBDF, requires highly selective columns and carefully optimized GC conditions. nih.govresearchgate.net
Instrumental Analysis: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of PBDD/Fs. nih.govresearchgate.net HRMS provides the necessary mass resolution (>10,000) to differentiate the target analytes from potential matrix interferences with the same nominal mass. thermofisher.com However, even HRMS cannot distinguish between isomers, as they have the identical exact mass. Therefore, successful quantification relies entirely on the preceding chromatographic separation. biocompare.com
Lack of Analytical Standards: The synthesis and certification of all 160 individual HxBDF isomers is not feasible. While standards for the most toxicologically relevant congeners (e.g., those with 2,3,7,8-substitution) are often available, the standard for 1,2,3,6,7,9-HxBDF may be less common, complicating positive identification and accurate quantification. who.int Analysis often relies on relative retention times and response factors compared to available standards.
Mass Spectra Similarity: The mass spectra of different HxBDF isomers under electron impact ionization are often very similar, making it difficult to confirm the identity of an isomer based on its fragmentation pattern alone. nih.gov Identification is therefore heavily reliant on the compound's retention time matching that of an authentic reference standard.
To overcome these challenges, analysts employ specialized, high-resolution capillary columns and meticulously optimized temperature programs to maximize the separation of isomers. researchgate.net The use of multiple columns with different selectivities can also aid in confirming the identity of a peak. Despite these advanced techniques, the complete separation of all HxBDF isomers in a complex environmental sample remains a formidable analytical task, and data are often reported with the acknowledgment of potential co-elutions.
Abatement and Remediation Strategies for 1,2,3,6,7,9 Hexabromo Dibenzofuran Contamination
Source Control and Emission Reduction Technologies
Preventing the formation and release of 1,2,3,6,7,9-HxBDF at the source is the most effective approach to mitigating its environmental impact. This involves optimizing industrial processes and implementing robust waste management practices.
Polybrominated dibenzofurans are not commercially produced but are formed as unintentional byproducts during thermal processes involving BFRs, such as waste incineration and recycling of electronic waste. nih.govepa.gov The oxidative decomposition of BFRs can liberate bromobenzenes, which are precursors to PBDFs. nih.gov Research indicates that PBDFs form within a specific temperature range of 700-850 °C. nih.gov Therefore, careful control of thermal process parameters is crucial for minimizing their formation.
Key optimization strategies include:
Temperature Control: Maintaining combustion temperatures outside the optimal formation window for PBDFs is critical. High temperatures facilitate the loss of bromine atoms from PBDEs, which can then lead to cyclization and the formation of PBDFs. nih.gov Operating incinerators and other thermal treatment units at temperatures that ensure complete combustion can destroy PBDF precursors and the compounds themselves.
Oxygen Concentration: The presence of oxygen influences the decomposition pathways of BFRs. exlibrisgroup.com In some cases, an oxygen-rich environment can promote the formation of PBDFs from bromophenoxy radicals. nih.gov Conversely, pyrolytic (oxygen-deficient) conditions can also lead to the formation of brominated products of incomplete combustion. exlibrisgroup.com The optimal oxygen concentration must be determined for specific waste streams and process conditions to minimize PBDF generation.
Residence Time: Increasing the residence time of flue gases at high temperatures can promote the complete destruction of PBDFs and their precursors. aaqr.org
Catalyst Management: Certain metals and metal oxides, such as copper dichloride, present in industrial waste streams or fly ash can catalyze the formation of dibenzofurans. nih.govscispace.com Managing the chemical composition of the waste feed and using inhibitors can help suppress these catalytic reactions.
Table 1: Key Parameters for Thermal Process Optimization to Minimize PBDF Formation
| Parameter | Optimization Goal | Rationale |
| Temperature | Operate outside the 700-850 °C range where PBDF formation is significant. nih.gov | To prevent the cyclization of PBDEs and other precursors into PBDFs. nih.gov |
| Oxygen Level | Control to avoid conditions favorable for precursor formation. | Both oxidative and pyrolytic conditions can lead to the formation of PBDF precursors. nih.govexlibrisgroup.com |
| Residence Time | Increase at optimal destruction temperatures. | To ensure the complete breakdown of PBDFs and their precursors. aaqr.org |
| Catalyst Control | Inhibit or remove catalytic metals like copper. nih.gov | To prevent the catalyzed de novo synthesis of dibenzofurans. scispace.com |
Effective management of industrial waste, particularly from the electronics and construction sectors, is essential for preventing the release of 1,2,3,6,7,9-HxBDF.
Waste from electrical and electronic equipment (WEEE) is a significant source of BFRs and, consequently, a potential source of PBDFs upon thermal treatment. mgg-polymers.comaaqr.org While specialized WEEE plastics recyclers can remove over 95% of BFRs, a large portion of WEEE plastics escapes proper recycling channels. mgg-polymers.comyoutube.com Policies promoting the separation of BFR-containing plastics from other waste streams before incineration or recycling are crucial. bsef.combsef.com
Similarly, construction and demolition (C&D) waste can contain significant amounts of BFRs in materials like polyurethane foam insulation. nih.gov Developing classification systems to identify and segregate these harmful materials for specialized processing is a priority. nih.gov
Advanced waste treatment technologies are being developed to handle BFR-containing materials more sustainably. Pyrolysis, a process that chemically decomposes organic materials at high temperatures in the absence of oxygen, can be used to recycle plastics and recover valuable materials while minimizing the formation of hazardous byproducts. waste-management-world.com Research is focused on optimizing pyrolysis conditions to prevent the formation of bromine-bearing hydrocarbons and fix bromine as metal bromides, which can be more easily managed. waste-management-world.com Another promising technique is mechano-chemical leaching, which has been shown to effectively remove inorganic bromides from waste smelting ash. rsc.org
Contaminated Site Remediation Technologies
For sites already contaminated with 1,2,3,6,7,9-HxBDF, various remediation technologies can be employed to reduce contaminant levels and mitigate environmental risks.
Thermal Desorption is a well-established technology for treating contaminated soils. navy.mil It involves heating the soil to volatilize contaminants, which are then collected and treated. navy.mil This method has proven effective for removing similar persistent organic pollutants like polychlorinated biphenyls (PCBs) and dioxins/furans. nih.govnavy.milclu-in.org
In-situ Thermal Desorption (ISTD): Heaters are placed directly into the contaminated soil, raising the temperature to levels sufficient to vaporize the contaminants (e.g., 600°F for PCBs). clu-in.org A vacuum system then extracts the vapor for above-ground treatment. clu-in.org
Ex-situ Thermal Desorption: The contaminated soil is excavated and treated in a specialized thermal desorption unit. mdpi.com
Studies on PCB-contaminated soil show that removal efficiencies can exceed 98% at 600°C. nih.govnih.gov The addition of chemical amendments like sodium hydroxide (B78521) can enhance the process through dechlorination. nih.gov Given the structural similarity, thermal desorption is a highly promising technology for remediating soils contaminated with 1,2,3,6,7,9-HxBDF.
Table 2: Performance of Thermal Desorption for Similar Contaminants
| Contaminant | Treatment Method | Temperature | Additive | Removal Efficiency |
| PCBs | Thermal Desorption | 600 °C | Copper Dichloride | 98.1% |
| PCBs | Thermal Desorption | 600 °C | 1% Sodium Hydroxide | 99.0% |
| PAHs | Thermal Desorption | 500-550 °C | None | 100% |
| PCBs | In-Situ Thermal Desorption | ~315 °C (600 °F) | None | Non-detect levels achieved |
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals, to chemically degrade organic pollutants. While specific research on the AOP treatment of 1,2,3,6,7,9-HxBDF is limited, the principles are applicable. These processes can break down the stable aromatic structure of dibenzofurans, leading to less toxic compounds.
Bioremediation utilizes microorganisms to break down or detoxify contaminants in soil and groundwater. epa.gov It offers a potentially cost-effective and environmentally friendly alternative to physical and chemical methods.
While higher brominated congeners are generally more resistant to microbial degradation, research has shown that certain microorganisms can de-brominate PBDEs and PCBs. frontiersin.orgnih.gov
Anaerobic Reductive Dehalogenation: In the absence of oxygen, some anaerobic microbial consortia can remove bromine atoms from the aromatic rings of brominated compounds. nih.gov This process is particularly relevant for highly halogenated compounds.
Aerobic Oxidative Degradation: Aerobic bacteria can degrade less-substituted brominated compounds by using them as a source of carbon and energy or through co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate. nih.govresearchgate.net
Studies on PBDEs have identified Dehalococcoides-containing enrichment cultures capable of extensively debrominating hepta-BDE congeners. frontiersin.org The presence of lower brominated congeners can even accelerate the degradation of higher brominated ones. frontiersin.org Given that the biodegradability of these compounds is highly dependent on the number and position of halogen atoms, it is plausible that specific microbial strains or consortia could be developed and applied for the bioremediation of sites contaminated with 1,2,3,6,7,9-HxBDF. nih.gov
Sustainable Waste Management and Disposal of Brominated Materials
Long-term sustainable management of brominated materials is crucial to prevent future contamination. This aligns with the principles of a circular economy, which aims to design out waste and keep materials in use. bsef.com
Key elements of sustainable management include:
Design for Recycling: Manufacturers should design products with end-of-life in mind, selecting materials that are more easily recycled and avoiding the use of hazardous additives where possible. mgg-polymers.com
Enhanced Collection and Sorting: Increasing the collection rates of WEEE and other BFR-containing waste is essential. youtube.com Innovative sorting technologies can then separate these materials for appropriate treatment, preventing them from entering the general waste stream. mgg-polymers.com
Development of Advanced Recycling Technologies: Continued investment in technologies like pyrolysis and chemical recycling is needed to create value from waste plastics containing BFRs, turning them into new raw materials while safely managing the bromine content. youtube.comwaste-management-world.com
Harmonized Regulations: Consistent international regulations on the management of waste containing persistent organic pollutants (POPs) like certain BFRs are needed to ensure safe and environmentally sound practices globally. bsef.com
By implementing a multi-faceted approach that combines source control, advanced remediation technologies, and sustainable waste management, the environmental risks associated with 1,2,3,6,7,9-Hexabromo-dibenzofuran can be effectively managed.
Environmental and Ecological Considerations of 1,2,3,6,7,9 Hexabromo Dibenzofuran
Global Environmental Burden and Distribution Patterns
The global distribution of 1,2,3,6,7,9-Hexabromo-dibenzofuran and other PBDFs is widespread, with these compounds being detected in various environmental compartments. Their persistence allows for long-range environmental transport, leading to their presence even in locations far from original sources. oaes.cc
Key sources and distribution patterns include:
Industrial and Combustion Sources: Municipal solid waste incinerators (MSWIs) are significant sources of PBDFs. Studies conducted around these facilities have shown a clear distribution pattern, with concentrations of PBDFs in soil decreasing as the distance from the incinerator increases. researchgate.net This suggests atmospheric deposition as a primary distribution pathway in the vicinity of such sources. PBDFs are also associated with diesel exhaust. researchgate.net
Environmental Matrices: Highly-brominated PBDFs are characteristic of the congener profiles found in soils near emission sources like MSWIs. researchgate.net They have a strong affinity for particulate matter and tend to accumulate in sediments and soils due to their lipophilic nature and low water solubility. researchgate.netresearchgate.net
Food Chain Contamination: For the general population, the main route of exposure to PBDFs is through dietary intake. nih.gov These compounds bioaccumulate in the food chain, with concentrations found in various foods ranging from less than 0.01 to several thousand picograms per gram (pg/g). nih.govresearchgate.net Plant-based foods have been noted to show higher ratios of PBDF TEQs (toxic equivalents) to PCDD/F TEQs. nih.gov
Ecological Risk Assessment Methodologies and Frameworks for PBDFs
Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects resulting from exposure to stressors, such as chemical contaminants like PBDFs. rmpcecologia.com The U.S. Environmental Protection Agency (EPA) has developed a foundational framework for conducting ERAs, which provides a flexible structure for evaluating scientific information on environmental stressors. epa.govepa.gov
The ERA process for PBDFs generally involves three main phases:
Problem Formulation: This initial phase involves identifying the stressors (in this case, PBDFs including 1,2,3,6,7,9-HxBDF), the ecosystems potentially at risk, and the specific ecological effects to be evaluated. researchgate.net It establishes the goals and focus of the assessment.
Analysis Phase: This phase technically evaluates the data on the potential effects and exposure of the stressor. rmpcecologia.com It includes:
Exposure Characterization: Determining the pathways and extent of contact between ecological receptors (e.g., plants, animals) and PBDFs.
Ecological Effects Characterization: Evaluating the relationship between the levels of PBDFs and the intensity of adverse effects on the receptors. researchgate.net
Risk Characterization: In this final phase, the information from the analysis is integrated to estimate the probability and magnitude of adverse effects. nih.gov This involves comparing exposure concentrations with effect concentrations to determine the level of risk. nih.gov
This tiered approach allows for an initial screening with conservative assumptions, followed by more refined, realistic assessments if an unacceptable level of risk is identified. nih.gov For chemical contaminants like PBDFs, the process helps to inform environmental management and policy decisions. nih.gov
Environmental Bioavailability in Various Matrices
Bioavailability refers to the fraction of a chemical in an environmental matrix that is available for uptake by living organisms. For PBDFs, bioavailability is a critical factor in determining their potential for ecological harm, as it is influenced by the properties of the compound, the characteristics of the matrix (e.g., soil, sediment), and the biology of the organism. aimspress.com
Soil and Sediment: PBDFs, like their chlorinated counterparts, bind strongly to organic matter in soil and sediment. This binding can reduce their bioavailability. Studies on PCDD/Fs have shown that the soil matrix can reduce bioavailability by about 70%. nih.gov While specific data for 1,2,3,6,7,9-HxBDF is limited, the chemical similarity suggests a comparable behavior. The processes governing bioavailability in soil are complex, involving mass transfer and sorption. aimspress.com
Uptake by Organisms: The fraction of PBDFs that is bioavailable can be absorbed by organisms through various routes, such as ingestion of contaminated soil or food. Once absorbed, these lipophilic compounds tend to accumulate in fatty tissues. researchgate.net The actual risk posed by soil-bound PBDFs may be overestimated if bioavailability is not considered in risk assessments. nih.gov
| Matrix | Factors Influencing Bioavailability | Implication |
| Soil | Organic matter content, particle size, chemical aging | Strong binding reduces the fraction available for uptake by organisms. aimspress.comnih.gov |
| Sediment | Similar to soil, with additional influence from aquatic chemistry | Can act as a long-term sink and source of contamination for aquatic life. researchgate.net |
| Biota | Species-specific physiology, feeding habits, metabolic capacity | Determines the extent of bioaccumulation and potential for biomagnification up the food chain. researchgate.net |
Implications for Ecosystem Function and Biodiversity (General Environmental Impact)
The release of persistent organic pollutants like PBDFs into the environment can have significant implications for ecosystem health and biodiversity. While direct studies on the ecosystem-level effects of 1,2,3,6,7,9-HxBDF are scarce, the known toxicity of related compounds provides a basis for concern.
Disruption of Food Webs: The bioaccumulation of toxic compounds in organisms can lead to adverse effects at higher trophic levels. This can disrupt the delicate balance of predator-prey relationships and alter the structure and function of entire food webs. researchgate.net
Loss of Functional Diversity: Pollution is a major driver of biodiversity loss. youtube.com The decline or disappearance of sensitive species due to chemical contamination can lead to a loss of functional diversity. nih.gov This may impair the ecosystem's ability to perform essential functions and reduce its resilience to other environmental changes. nih.govnih.gov
Habitat Degradation: The contamination of soil and water bodies can render habitats unsuitable for many species, contributing to population declines and local extinctions. youtube.com
The five primary drivers of biodiversity loss are changes in land and sea use, overexploitation of species, pollution, climate change, and invasive species. youtube.com Persistent chemical pollution from substances like PBDFs is a key component of the pollution driver, threatening ecosystems globally.
Comparative Environmental Behavior with Other Halogenated Aromatic Hydrocarbons (e.g., PCDD/Fs)
The environmental behavior of PBDFs is often compared to that of PCDD/Fs due to their structural and toxicological similarities. nih.govresearchgate.net Both are persistent, bioaccumulative, and toxic compounds.
Sources and Formation: Both PBDFs and PCDD/Fs are formed unintentionally during thermal processes, such as waste incineration. researchgate.net The presence of brominated flame retardants in waste materials serves as a precursor for PBDF formation, just as chlorinated compounds are precursors for PCDD/Fs. researchgate.net
Environmental Fate: Both classes of compounds have very low water solubility and low vapor pressure, which decrease as the number of halogen atoms increases. mst.dk They have a strong affinity for particulate matter and tend to accumulate in soil and sediments. researchgate.net Their persistence in the environment is a key concern, with degradation half-lives in soil and sediment being very long. researchgate.net
Toxicity and Risk: PBDFs elicit the same type of toxic responses as PCDD/Fs, mediated through the aryl hydrocarbon (Ah) receptor. nih.govmst.dk Consequently, their toxicity is often expressed using the same toxic equivalency (TEQ) scheme developed for PCDD/Fs. nih.gov Studies have shown that in soils near incinerators, PBDFs can contribute comparable concentrations and TEQs to PCDD/Fs, indicating a similar level of risk. researchgate.net The omission of PBDFs from risk assessments can lead to a significant underestimation of the total cumulative toxicity. nih.gov
Congener Profiles: Environmental samples often show different congener profiles for PBDFs and PCDD/Fs. For example, in soils impacted by incinerators and diesel exhaust, highly-brominated PBDFs (especially Octa-BDF) were dominant, whereas highly-chlorinated PCDDs (particularly Octa-CDD) were the main PCDD/F congeners. researchgate.net
Future Research Directions on 1,2,3,6,7,9 Hexabromo Dibenzofuran
Elucidation of Undiscovered or Minor Formation Pathways
The primary formation of PBDFs is known to occur as unintentional byproducts during the production and thermal degradation of BFRs, such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). cdu.edu.aunih.gov Pyrolysis of PBDEs and oxidation of PBBs have been identified as significant pathways. cdu.edu.aunih.gov However, the precise mechanisms and conditions that favor the formation of specific isomers like 1,2,3,6,7,9-HxBDF are not well understood.
Future research should focus on:
Precursor-to-Product Mapping: Investigating the thermal and oxidative degradation of a wider range of BFR formulations to identify specific precursors that lead to the formation of 1,2,3,6,7,9-HxBDF. nih.gov Studies have shown that the bromination pattern of the precursor PBDE can influence the resulting PBDF congener profile. nih.gov
De Novo Synthesis: While less common for PBDFs compared to their chlorinated counterparts, the potential for de novo synthesis from simpler aromatic precursors in the presence of bromine sources during industrial and combustion processes warrants further investigation. nih.gov
Photochemical Transformation: Studying the photochemical degradation of higher brominated PBDFs and PBDEs as a potential source of 1,2,3,6,7,9-HxBDF and other lower-brominated congeners. nih.gov
Table 1: Investigated Formation Pathways of Polybrominated Dibenzofurans (PBDFs)
| Formation Pathway | Precursors | Key Processes | Research Focus |
| Thermal Degradation | Polybrominated diphenyl ethers (PBDEs) | Pyrolysis, intramolecular cyclization | Influence of bromination level and arrangement on PBDF congener formation. nih.gov |
| Oxidation | Polybrominated biphenyls (PBBs) | Facile oxidation reactions | Understanding the reaction corridor and conditions favoring PBDF formation over other oxidation products. cdu.edu.au |
| Impurities in BFRs | Commercial BFR mixtures | Manufacturing processes | Characterizing the impurity profiles of various BFR products. nih.govepa.gov |
| Combustion Processes | Bromine-containing materials | High-temperature reactions | Investigating the formation from various waste streams containing BFRs. inchem.org |
Development of Advanced Isomer-Specific Environmental Monitoring Techniques
Accurate assessment of the environmental prevalence and risk of 1,2,3,6,7,9-HxBDF is contingent on the availability of sensitive and selective analytical methods. Current methods, primarily gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), face challenges in separating and quantifying all 135 PBDF congeners. researchgate.netnih.gov
Future research should aim to:
Enhance Chromatographic Separation: Develop novel GC columns and multidimensional chromatography techniques to improve the separation of complex PBDF isomer mixtures. nih.gov
Advance Mass Spectrometry: Explore the potential of techniques like tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOF-MS) for more selective and sensitive detection. researchgate.net
Develop Rapid Screening Methods: Investigate bioanalytical methods, such as cell-based bioassays (e.g., CALUX), as high-throughput screening tools to assess the total dioxin-like activity of environmental samples, which can then be followed by isomer-specific chemical analysis. researchgate.net
Innovate In-Situ Monitoring: Explore the feasibility of optical sensing techniques, such as UV direct measurement and fluorescence measurement, for continuous or semi-continuous monitoring of PBDFs in emissions from sources like incinerators. epa.gov
Table 2: Comparison of Analytical Techniques for PBDFs
| Technique | Pros | Cons | Future Development |
| GC-HRMS | High sensitivity and selectivity, established method. nih.gov | Co-elution of isomers, expensive instrumentation. researchgate.net | Improved chromatographic columns, automated data processing. nih.gov |
| GC-MS/MS | Enhanced selectivity, reduced matrix interference. researchgate.net | Requires careful optimization of fragmentation parameters. | Development of standardized methods for a wider range of congeners. |
| Bioassays (e.g., CALUX) | High-throughput, cost-effective for screening, measures toxic equivalency. researchgate.net | Not isomer-specific, potential for cross-reactivity. | Integration with chemical analysis for comprehensive risk assessment. |
| Optical Sensing | Potential for real-time, in-situ monitoring. epa.gov | Currently in development, challenges with sensitivity and specificity in complex matrices. mdpi.com | Generation of vapor-phase spectral libraries for target compounds. epa.gov |
Comprehensive Environmental Fate Modeling Incorporating Complex Environmental Interactions
Predicting the environmental behavior of 1,2,3,6,7,9-HxBDF requires sophisticated multimedia environmental fate models. epa.gov These models simulate the transport, distribution, and transformation of chemicals in the environment. cdc.govresearchgate.net The accuracy of these models depends on the quality of input data, including the physicochemical properties of the specific isomer and its interactions with environmental compartments.
Future research directions include:
Isomer-Specific Physicochemical Data: Experimental determination of key properties for 1,2,3,6,7,9-HxBDF, such as water solubility, vapor pressure, and partition coefficients (Kow, Koc), is crucial for accurate modeling.
Modeling Abiotic and Biotic Degradation: Incorporating data on the rates and products of photodegradation, as well as microbial degradation, into fate models. nih.gov While many BFRs are persistent, some biotic and abiotic degradation does occur. nih.gov
Bioaccumulation and Trophic Transfer: Developing models that accurately predict the bioaccumulation of 1,2,3,6,7,9-HxBDF in food webs, considering its potential for biomagnification. nih.gov
Coupled Transport Models: Linking atmospheric, aquatic, and terrestrial fate models to create a more holistic picture of the long-range transport and deposition of this compound. nih.gov
Innovation in Sustainable Remediation Technologies for PBDFs
The persistence of PBDFs in soil and sediment necessitates the development of effective and environmentally friendly remediation technologies. researchgate.net Traditional methods can be costly and energy-intensive. nih.gov
Future research should focus on:
Mycoremediation: Investigating the potential of fungi, particularly white-rot fungi, to degrade PBDFs. sphinxsai.comtpsgc-pwgsc.gc.ca These fungi produce powerful extracellular enzymes that have been shown to break down a range of persistent organic pollutants. nih.govtpsgc-pwgsc.gc.ca
Phytoremediation: Exploring the use of plants to take up, sequester, or degrade PBDFs from contaminated soils. Some plant species have shown potential for accumulating related compounds. researchgate.net
Sustainable Thermal Desorption: Optimizing low-temperature thermal desorption techniques to remove PBDFs from soil while minimizing energy consumption and preserving soil quality. nih.govresearchgate.net
Nanoremediation: Evaluating the use of nanomaterials, such as nanoscale zero-valent iron, for the in-situ degradation of PBDFs, although this is an emerging area with its own set of environmental considerations. nih.gov
Table 3: Emerging Sustainable Remediation Technologies for Halogenated Organic Compounds
| Technology | Mechanism | Advantages | Challenges |
| Mycoremediation | Fungal enzymatic degradation. tpsgc-pwgsc.gc.ca | Cost-effective, eco-friendly, can degrade a wide range of pollutants. nih.gov | Slower process, effectiveness depends on environmental conditions and fungal species. tpsgc-pwgsc.gc.ca |
| Phytoremediation | Plant uptake, translocation, and degradation. researchgate.net | Low cost, aesthetically pleasing, improves soil health. | Limited to the root zone, potential for contaminants to enter the food chain. |
| Low-Temperature Thermal Desorption | Volatilization of contaminants from soil at lower temperatures. nih.gov | Effective for removal, can be more energy-efficient than high-temperature incineration. nih.gov | May require off-gas treatment, potential for incomplete removal of all congeners. |
| Nanoremediation | Chemical reduction/oxidation by nanoparticles. nih.gov | Rapid in-situ treatment. | Potential for nanoparticle toxicity and transport in the environment. nih.gov |
Interdisciplinary Approaches to Understanding Complex Environmental Dynamics and Management
Addressing the challenges posed by 1,2,3,6,7,9-HxBDF requires a move beyond purely technical solutions to embrace interdisciplinary approaches. birmingham.ac.uk This involves integrating knowledge from environmental chemistry, toxicology, ecology, and social sciences to inform effective management and policy. birmingham.ac.ukcore.ac.uk
Key areas for future interdisciplinary research include:
Ecological Risk Assessment: Combining data on environmental concentrations, fate and transport, and toxicity to conduct comprehensive ecological risk assessments for 1,2,3,6,7,9-HxBDF and other PBDFs. nih.govncscm.res.in
Socio-Economic Analysis: Evaluating the socio-economic impacts of contamination and remediation, considering factors like public health costs, impacts on ecosystem services, and the costs and benefits of different management options. core.ac.uknih.gov
Stakeholder Engagement and Policy: Fostering collaboration between scientists, policymakers, industry, and the public to develop and implement effective regulations and management strategies for PBDFs under frameworks like the Stockholm Convention on Persistent Organic Pollutants. epa.govpops.int
Life Cycle Assessment: Conducting life cycle assessments of products containing BFRs to identify hotspots for the formation and release of PBDFs and to promote the design of safer alternatives.
By pursuing these future research directions, the scientific community can build a more complete understanding of the formation, fate, and impacts of 1,2,3,6,7,9-Hexabromo-dibenzofuran, ultimately leading to more effective strategies for protecting human health and the environment.
Table of Mentioned Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | 1,2,3,6,7,9-HxBDF |
| Polybrominated dibenzofurans | PBDFs |
| Persistent Organic Pollutants | POPs |
| Brominated Flame Retardants | BFRs |
| Polybrominated diphenyl ethers | PBDEs |
| Polybrominated biphenyls | PBBs |
| Gas Chromatography-High Resolution Mass Spectrometry | GC-HRMS |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS |
| Gas Chromatography-Time-of-Flight Mass Spectrometry | GC-TOF-MS |
| Chemically Activated Luciferase Expression | CALUX |
| Octanol-Water Partition Coefficient | Kow |
| Organic Carbon-Water (B12546825) Partition Coefficient | Koc |
| Nanoscale Zero-Valent Iron | nZVI |
Q & A
Basic: What are the established synthetic routes for 1,2,3,6,7,9-Hexabromo-dibenzofuran, and what challenges arise in regioselective bromination?
Methodological Answer:
Synthesis typically involves halogenation of dibenzofuran precursors using brominating agents like Br₂ or N-bromosuccinimide (NBS). A critical challenge is achieving regioselectivity due to competing bromination at alternative positions (e.g., 4, 5, or 8). Researchers often employ directing groups (e.g., hydroxy or nitro groups) to guide bromination, as seen in analogous hydroxybenzofuran syntheses . For example, bromination of dihydroxybenzaldehyde derivatives with CBr₄ and PPh₃ can yield brominated intermediates, but yields vary significantly depending on substitution patterns. Optimizing reaction conditions (temperature, solvent polarity, and stoichiometry) is essential to minimize by-products like pentabromo isomers .
Advanced: How can factorial design optimize the synthesis of this compound to reduce isomer contamination?
Methodological Answer:
Factorial design (e.g., 2³ design) can systematically evaluate variables such as reaction temperature, bromine equivalents, and catalyst loading. For instance, a study might test:
- Factors: Temperature (80°C vs. 120°C), Br₂ equivalents (5 vs. 7), and solvent (dichloromethane vs. carbon tetrachloride).
- Responses: Yield of target isomer vs. by-products (e.g., 1,2,3,7,8,9-Hexabromo-dibenzofuran).
Statistical analysis (ANOVA) identifies significant interactions, enabling parameter optimization. This approach is particularly effective when coupled with real-time monitoring (e.g., HPLC) to track intermediate formation .
Basic: What analytical techniques are validated for quantifying this compound in environmental matrices?
Methodological Answer:
High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) with isotope dilution is the gold standard, using ¹³C-labeled internal standards (e.g., ¹³C₁₂-Hexabromo-dibenzofuran) to correct for matrix effects . Key steps include:
- Sample Prep: Soxhlet extraction with toluene/nonane, followed by silica gel cleanup to remove lipids.
- Instrumentation: DB-5MS capillary column (60 m × 0.25 mm) with electron-capture negative ionization (ECNI).
- Validation: Spike-and-recovery tests in soil/sediment matrices to confirm precision (RSD <15%) and accuracy (70–120% recovery) .
Advanced: How do environmental degradation pathways of Hexabromo-dibenzofuran differ from chlorinated analogues (e.g., HxCDFs)?
Methodological Answer:
Brominated furans exhibit slower photolytic degradation compared to chlorinated analogues due to stronger C-Br bonds. Advanced studies use solar simulators to compare half-lives in water/soil systems. For example:
- Photolysis: UV irradiation (λ >290 nm) of Hexabromo-dibenzofuran in aqueous TiO₂ suspensions shows debromination to lower brominated products, whereas HxCDFs undergo hydroxylation.
- Microbial Degradation: Anaerobic microbial consortia from sediment preferentially dehalogenate chlorinated furans, with brominated congeners persisting due to toxicity to dehalogenase enzymes .
Advanced: How can QSAR models predict isomer-specific toxicity of Hexabromo-dibenzofuran, and what are key limitations?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., log P, polar surface area) with endpoints like aryl hydrocarbon receptor (AhR) activation. For instance:
- Descriptors: Use DFT-calculated LUMO energy to predict electrophilic reactivity.
- Training Data: Toxicity data from in vitro assays (e.g., H4IIE-luc bioassay).
Limitations: Model accuracy is hindered by sparse isomer-specific toxicity data and matrix effects in environmental samples. Hybrid approaches (e.g., docking simulations with AhR ligand-binding domains) improve predictions .
Basic: What environmental monitoring strategies are recommended for tracking Hexabromo-dibenzofuran bioaccumulation?
Methodological Answer:
Longitudinal monitoring in top predators (e.g., fish, birds) using passive samplers (PUF disks) or tissue biopsies. Key steps:
- Sampling Design: Stratify sampling by trophic level and habitat (e.g., benthic vs. pelagic zones).
- Analysis: Normalize concentrations to lipid content and compare with baseline data for chlorinated analogues.
- QA/QC: Include field blanks and duplicate samples to control for cross-contamination .
Advanced: How to resolve contradictions in reported thermal stability data for Hexabromo-dibenzofuran across studies?
Methodological Answer:
Discrepancies often arise from matrix effects (e.g., presence of metals in soil). A meta-analysis approach includes:
- Data Harmonization: Recalculate degradation rates using consistent units (e.g., half-life in days at 25°C).
- Covariate Analysis: Use multivariate regression to identify confounding variables (e.g., organic carbon content, pH).
- Controlled Replication: Conduct parallel experiments in inert matrices (e.g., quartz sand) to isolate thermal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
